molecular formula C10H9BrN2O2 B13689943 Methyl 6-bromo-1-methyl-indazole-5-carboxylate

Methyl 6-bromo-1-methyl-indazole-5-carboxylate

Cat. No.: B13689943
M. Wt: 269.09 g/mol
InChI Key: HQVJHAJERJCMSG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-methyl-indazole-5-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1-methyl-indazole-5-carboxylate typically involves the bromination of an indazole derivative followed by esterification. One common method involves the reaction of 6-bromoindazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-methyl-indazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-methyl-indazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The indazole ring system is known to interact with various biological targets, including kinases and G-protein-coupled receptors (GPCRs). The bromine atom and ester group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-indazole-6-carboxylate
  • Methyl 6-bromo-1H-indazole-5-carboxylate
  • 6-Bromoindazole-5-carboxylic acid methyl ester

Uniqueness

Methyl 6-bromo-1-methyl-indazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 6-position and the ester group at the 5-position provides distinct properties compared to other indazole derivatives .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 6-bromo-1-methylindazole-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-9-4-8(11)7(10(14)15-2)3-6(9)5-12-13/h3-5H,1-2H3

InChI Key

HQVJHAJERJCMSG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)C(=O)OC)Br

Origin of Product

United States

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